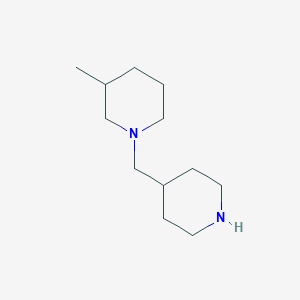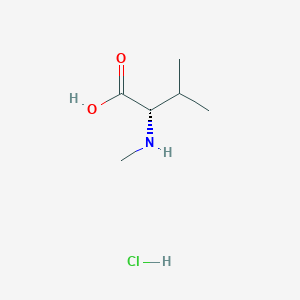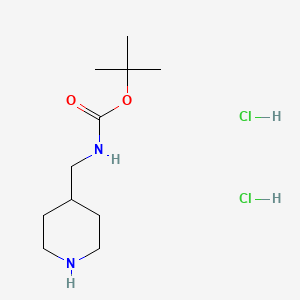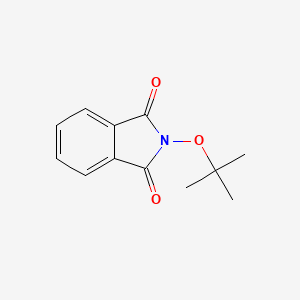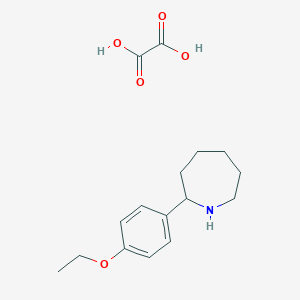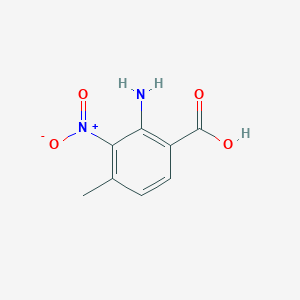
Leptin (126-140) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leptin (126-140) (human) is a fragment of the human leptin hormone. It is a sequence of amino acids from the leptin protein, which is primarily produced by adipose tissue . Leptin plays a crucial role in regulating diverse physiological processes, including body weight control, energy homeostasis regulation, and promotion of cell proliferation .
Synthesis Analysis
Leptin is synthesized primarily by adipose tissue, and its synthesis and secretion are tightly linked to the body’s energy status . The primary site of leptin synthesis and secretory regulation is adipose tissue . Several hormones and agents of varying chemical nature have been shown to regulate leptin synthesis and secretion .Molecular Structure Analysis
Leptin is an elongated molecule consisting of four antiparallel α-helices, connected by two long crossover links and one short loop, arranged in a left-hand twisted helical bundle . The first crystal structure of human leptin possesses a non-conserved single-point mutation, W100E . The core structure of leptin W100E exhibits a resemblance to the canonical cytokine structure, featuring four antiparallel long α-helices .Chemical Reactions Analysis
Leptin interacts directly with its membrane leptin receptor (LEPR), which belongs to the class I cytokine receptor family . LEPR comprises six different isoforms, each with a shared extracellular domain responsible for leptin binding . They may form distinct 2:2 or 3:3 high-order assemblies depending on biochemical conditions .Physical and Chemical Properties Analysis
Leptin is a 16-kDa small hormone encoded by the ob/ob gene . It is characterized by the presence of two surface-exposed Trp residues, making it susceptible to aggregation at high protein concentrations .Mechanism of Action
Leptin acts as a major regulator for food intake and energy homeostasis . It exerts its effects through its receptors, expressed both centrally and peripherally . Leptin receptor activation inhibits neuropeptide Y and agouti-related peptide (AgRP), and activates α-melanocyte-stimulating hormone (α-MSH) .
Safety and Hazards
Future Directions
Leptin’s diverse roles highlight the importance of elucidating its function and investigating potential therapeutic applications . There is a growing interest in the discovery and/or usefulness of leptin sensitizers . Furthermore, the structure-based design of leptin analogs with increased stability, improved potency, enhanced blood-brain barrier transport, and extended time action for future therapeutic application is being proposed .
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H103N15O26/c1-29(2)19-39(73-62(102)45(28-82)78-61(101)42(23-51(92)93)74-60(100)41(21-31(5)6)76-64(104)53(34(10)83)80-55(95)37(66)15-17-49(88)89)56(96)68-24-46(85)67-25-48(87)79-52(32(7)8)63(103)75-40(20-30(3)4)59(99)72-38(16-18-50(90)91)58(98)70-33(9)54(94)77-44(27-81)57(97)69-26-47(86)71-43(65(105)106)22-35-11-13-36(84)14-12-35/h11-14,29-34,37-45,52-53,81-84H,15-28,66H2,1-10H3,(H,67,85)(H,68,96)(H,69,97)(H,70,98)(H,71,86)(H,72,99)(H,73,102)(H,74,100)(H,75,103)(H,76,104)(H,77,94)(H,78,101)(H,79,87)(H,80,95)(H,88,89)(H,90,91)(H,92,93)(H,105,106)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,52-,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBSMWPGQQSMDM-IFESIFJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H103N15O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-[(2S)-2-(1H-Benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B1644360.png)

![5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1644370.png)
